Technical Whitepaper: Chemical Properties and Applications of (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol
Technical Whitepaper: Chemical Properties and Applications of (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol
Executive Summary & Chemical Identity
The compound (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol is a highly versatile, nitrogen-rich heterocyclic building block widely utilized in fragment-based drug discovery and agrochemical development. Characterized by a pyrazole core substituted with a sterically demanding cyclopropyl group and a reactive hydroxymethyl handle, this molecule offers a unique balance of lipophilicity, metabolic stability, and functionalization potential.
To establish a baseline for analytical characterization and compound registration, the core physicochemical properties are summarized in Table 1, derived from authoritative chemical databases[1].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol |
| CAS Registry Number | 1226334-07-1 |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Monoisotopic Mass | 152.09496 Da |
| SMILES | CN1C(=CC(=N1)CO)C2CC2 |
| InChIKey | ONKIVBFNESKIMP-UHFFFAOYSA-N |
| Predicted [M+H]+ (m/z) | 153.10224 |
Structural Chemistry & Reactivity Profile
The utility of (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol stems from the synergistic electronic and steric effects of its three primary structural motifs:
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The 1-Methyl-1H-Pyrazole Core: Pyrazoles are prominent bioisosteres for phenyl rings and amides. The 1-methyl substitution locks the tautomeric state of the pyrazole, preventing the unpredictable hydrogen-bonding networks often observed in unsubstituted NH-pyrazoles. This fixed geometry is critical for maintaining predictable structure-activity relationships (SAR) during lead optimization.
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The 5-Cyclopropyl Substituent: The cyclopropyl ring provides significant steric bulk while maintaining a low molecular weight. In biological systems, cyclopropyl groups are frequently employed to increase the lipophilicity of a molecule and shield adjacent functional groups from enzymatic degradation (e.g., cytochrome P450-mediated oxidation).
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The 3-Hydroxymethyl Group: The primary alcohol serves as a versatile synthetic handle. It can be readily oxidized to an aldehyde for reductive aminations, converted into a leaving group (via halogenation or mesylation) for nucleophilic substitution, or directly utilized in etherification reactions.
Mechanistic Synthesis & Retrosynthetic Analysis
The synthesis of (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol relies on the highly regioselective construction of the pyrazole ring, followed by the chemoselective reduction of an ester precursor. The most efficient retrosynthetic pathway traces back to ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1223748-44-4)[2][3].
The formation of the pyrazole core is achieved via the Knoevenagel condensation and subsequent cyclization of a 1,3-diketone (such as 1-cyclopropyl-4-ethoxy-2,4-dioxobutane) with methylhydrazine[4]. The regioselectivity of this reaction is driven by the steric hindrance of the cyclopropyl group, which directs the initial nucleophilic attack of the more substituted nitrogen of methylhydrazine, favoring the 5-cyclopropyl isomer over the 3-cyclopropyl isomer[4].
Forward synthesis pathway for (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol.
Experimental Methodology: Chemoselective Reduction Protocol
To convert ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate to the target methanol derivative, a strong hydride donor is required. The following self-validating protocol utilizes Lithium Aluminum Hydride (LiAlH₄) and incorporates specific mechanistic controls to ensure high yield and purity.
Objective
Chemoselective reduction of the ester moiety to a primary alcohol without inducing ring-opening of the cyclopropyl group or degrading the pyrazole core.
Materials
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Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq)
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Lithium Aluminum Hydride (LiAlH₄) (1.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Celite, Ethyl Acetate, 15% NaOH (aq), Distilled Water
Step-by-Step Procedure & Causality
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Atmospheric Control: Flame-dry a multi-neck round-bottom flask and purge with argon.
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Causality: LiAlH₄ is highly reactive with moisture. Ambient humidity will prematurely quench the reagent, generating explosive hydrogen gas and reducing the effective equivalents available for the reaction.
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Reagent Solvation: Suspend LiAlH₄ in anhydrous THF and cool the mixture to 0 °C using an ice-water bath.
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Causality: THF acts as an aprotic solvent that strongly solvates lithium ions, stabilizing the transition state during hydride transfer. Cooling to 0 °C mitigates the highly exothermic nature of the initial ester addition.
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Substrate Addition: Dissolve the ester precursor in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.
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Causality: Dropwise addition ensures the local concentration of the ester remains low. This prevents runaway exotherms that could lead to unwanted side reactions, such as the reductive cleavage of the pyrazole ring.
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Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) solvent system.
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Causality: The target primary alcohol is significantly more polar than the starting ester. This distinct polarity shift allows for unambiguous visual confirmation of reaction completion via TLC.
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Fieser Quenching Method: Re-cool the reaction to 0 °C. Sequentially and cautiously add x mL of water, x mL of 15% NaOH (aq), and 3x mL of water (where x is the mass of LiAlH₄ used in grams).
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Causality: Direct aqueous quenching of LiAlH₄ produces a gelatinous aluminum hydroxide emulsion that traps the product and is nearly impossible to filter. The Fieser method strategically forces the formation of a granular, crystalline inorganic precipitate (lithium aluminate salts), maximizing the recovery of the organic product.
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Isolation: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield the crude (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol.
Downstream Applications in Drug Discovery
In medicinal chemistry, (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol acts as a critical node for divergent synthesis. The hydroxymethyl group can be rapidly transformed into various pharmacophores, enabling the exploration of chemical space around the pyrazole core. Similar pyrazole derivatives have been extensively studied in the development of kinase inhibitors, anti-angiogenesis agents, and modulators of the Myc family proto-oncogene proteins[4][5].
Downstream functionalization workflow for drug discovery applications.
By leveraging these transformation pathways, researchers can systematically tune the pharmacokinetic and pharmacodynamic properties of lead compounds, utilizing the cyclopropyl-pyrazole scaffold to enhance target binding affinity and metabolic half-life.
References
- Title: (5-cyclopropyl-1-methyl-1h-pyrazol-3-yl)
- Title: Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1223748-44-4)
- Organic Process Research & Development (ACS Publications)
- Google Patents Title: WO2022046861A1 - Modulators of myc family proto-oncogene protein URL
Sources
- 1. PubChemLite - (5-cyclopropyl-1-methyl-1h-pyrazol-3-yl)methanol (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 2. aaronchem.com [aaronchem.com]
- 3. 1223748-44-4|Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2022046861A1 - Modulators of myc family proto-oncogene protein - Google Patents [patents.google.com]
